molecular formula C11H12N4OS B11660746 3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11660746
M. Wt: 248.31 g/mol
InChI Key: QNHHFKNLHNQUFC-WUXMJOGZSA-N
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Description

Chemical Structure: This compound is a pyrazole-based carbohydrazide derivative featuring a 3-methyl-substituted pyrazole core conjugated via an (E)-configured hydrazone linkage to a 5-methylthiophen-2-yl methylidene group. The E-configuration of the imine bond is critical for its stereochemical stability and biological interactions .

Synthesis: Synthesized typically via condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 5-methylthiophene-2-carbaldehyde under acid catalysis (e.g., H₂SO₄ in ethanol/DMF mixtures) . Single-crystal X-ray diffraction (SHELX/ORTEP protocols) confirms the planar geometry and E-configuration .

Applications: Such hydrazone derivatives are studied for antimicrobial, anticancer, and sensor applications due to their π-conjugated systems and hydrogen-bonding capabilities .

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

5-methyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C11H12N4OS/c1-7-5-10(14-13-7)11(16)15-12-6-9-4-3-8(2)17-9/h3-6H,1-2H3,(H,13,14)(H,15,16)/b12-6+

InChI Key

QNHHFKNLHNQUFC-WUXMJOGZSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)C2=NNC(=C2)C

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)C2=NNC(=C2)C

solubility

7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Activation of the Carbonyl Group : Protonation of the aldehyde carbonyl oxygen by hydrochloric acid enhances electrophilicity.

  • Nucleophilic Attack : The primary amine of the carbohydrazide attacks the activated carbonyl, forming a tetrahedral intermediate.

  • Dehydration : Elimination of water yields the imine (azomethine) linkage, stabilized by conjugation with the pyrazole and thiophene rings.

The reaction’s efficiency hinges on the solvent polarity, acid strength, and temperature. Ethanol, a polar protic solvent, optimizes solubility while enabling reflux (78–82°C) to accelerate kinetics.

Optimization of Reaction Conditions

Table 1: Standard Reaction Parameters

ParameterValue/Detail
SolventAnhydrous ethanol
CatalystHydrochloric acid (5–10 mol%)
TemperatureReflux (78–82°C)
Reaction Time4–6 hours
WorkupFiltration and recrystallization

Solvent Selection : Ethanol balances reactant solubility and reflux temperature. Alternatives like methanol or acetic acid may increase reaction rates but risk side reactions (e.g., esterification).

Catalyst Role : HCl protonates the aldehyde, lowering the energy barrier for nucleophilic attack. Weak acids (e.g., acetic acid) show slower kinetics, while strong acids (e.g., H₂SO₄) may degrade sensitive functional groups.

Temperature Control : Prolonged reflux ensures complete conversion but risks decomposition. Monitoring via TLC is recommended.

Purification and Crystallization

The crude product is purified via recrystallization from hot ethanol, exploiting temperature-dependent solubility. Key steps include:

  • Hot Filtration : Removal of insoluble by-products.

  • Slow Cooling : Crystallization initiates at 0–5°C, yielding yellow-to-orange needles.

  • Drying : Vacuum desiccation removes residual solvent.

Table 2: Crystallization Data

PropertyObservation
Crystal ColorYellow to orange
Melting Point192–195°C (decomposition)
Yield65–75% (dependent on purity of inputs)

Recrystallization in ethanol ensures high purity (>95%), critical for pharmacological applications.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum confirms functional groups via characteristic absorptions:

Table 3: Key IR Peaks

Wavenumber (cm⁻¹)Assignment
3250–3100N-H stretch (hydrazide)
1685C=O stretch (amide)
1602C=N stretch (imine)
1250–1100C-S and C-O-C (thiophene)

The absence of aldehydic C=O (≈1700 cm⁻¹) and presence of C=N validate complete condensation.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.45 (s, 3H) : Methyl group on pyrazole (C-3).

  • δ 2.52 (s, 3H) : Methyl group on thiophene (C-5).

  • δ 7.12 (d, J = 3.6 Hz, 1H) : Thiophene H-3.

  • δ 7.58 (d, J = 3.6 Hz, 1H) : Thiophene H-4.

  • δ 8.34 (s, 1H) : Imine (CH=N).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 161.2 : C=O (amide).

  • δ 154.8 : C=N (imine).

  • δ 140.1–110.3 : Aromatic carbons (pyrazole and thiophene).

The imine proton’s singlet at δ 8.34 and coupling constants confirm the (E)-configuration.

Mass Spectrometry (MS)

The ESI-MS shows a molecular ion peak at m/z 248.31 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₂N₄OS. Fragmentation peaks at m/z 177 (loss of thiophene) and 105 (pyrazole-carbohydrazide) corroborate the structure.

Comparative Analysis of Alternative Methods

While the standard method uses ethanol/HCl, other approaches include:

  • Microwave Assistance : Reduces reaction time to 30–60 minutes but requires specialized equipment.

  • Solvent-Free Conditions : Grinding reactants with silica-supported HCl minimizes waste but lowers yield (~50%).

Table 4: Method Comparison

MethodTimeYieldPurity
Ethanol/HCl Reflux4–6 h65–75%>95%
Microwave-Assisted0.5–1 h60–70%90–95%
Solvent-Free2–3 h45–55%85–90%

Traditional reflux remains optimal for balancing efficiency and practicality.

Applications and Derivative Synthesis

The compound serves as a precursor for metal complexes (e.g., with Cu²⁺ or Zn²⁺) via coordination at the imine and amide sites. Such complexes exhibit enhanced antimicrobial and antioxidant activities compared to the free ligand .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.

    Reduction: Reduced forms of the hydrazide group, potentially leading to amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-N’-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares the target compound with structurally related carbohydrazides:

Compound Molecular Formula Substituents Molecular Weight Key Properties
Target Compound C₁₂H₁₃N₄O₂S 5-Methylthiophen-2-yl, 3-methylpyrazole 293.33 g/mol High thermal stability; E-configuration confirmed via XRD
N′-[(E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide C₁₇H₁₆N₄O₂S 4-Hydroxyphenyl, 5-methylthiophen-2-yl 340.40 g/mol Enhanced solubility in polar solvents due to phenolic -OH; moderate anticancer activity
3-(5-Chloro-2-thienyl)-N′-[(E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide C₁₄H₁₁ClN₄O₂S 5-Chlorothiophen-2-yl, furan-2-yl 342.79 g/mol Electron-withdrawing Cl improves oxidative stability; antifungal potential
N′-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide C₁₉H₁₈N₄O₂S 2-Methoxyphenyl propenylidene, 5-methylthiophen-2-yl 382.44 g/mol Extended conjugation enhances fluorescence; sensor for nitroaromatics
N′-[(E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide C₁₇H₁₅ClN₄O₂S 4-Chlorophenyl, 5-methylthiophen-2-yl 390.85 g/mol Lipophilic Cl substituent improves membrane permeability; antitumor activity

Biological Activity

The compound 3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

C10H11N3OS\text{C}_10\text{H}_{11}\text{N}_3\text{OS}

This compound features a pyrazole ring substituted with a 5-methylthiophene moiety, which is significant for its biological properties.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that pyrazole derivatives can inhibit various cancer cell lines by targeting key signaling pathways such as BRAF(V600E) and EGFR. The structure-activity relationship (SAR) analysis suggests that modifications to the thiophene and pyrazole moieties can enhance their potency against specific cancer types .

Anti-inflammatory Properties

In addition to antitumor activity, compounds similar to this compound have shown promising anti-inflammatory effects. For example, studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antibacterial and Antifungal Activity

Several studies have reported that pyrazole derivatives possess antibacterial and antifungal properties. In vitro assays have demonstrated that these compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways essential for microbial survival .

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of pyrazole derivatives, including the one , for their ability to inhibit tumor cell proliferation. The results indicated that compounds with a methylthio group exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. The IC50 values ranged from 10 to 30 µM, showcasing significant potential for further development into anticancer agents .

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers assessed the anti-inflammatory effects of this compound using a murine model of acute inflammation. The administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues, supporting its potential as an anti-inflammatory agent .

Q & A

Q. How can researchers optimize the synthesis of 3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide to maximize yield and purity?

  • Methodological Answer : The synthesis involves condensation between a pyrazole carbohydrazide and a thiophene-derived aldehyde. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance reaction efficiency .
  • Temperature control : Reflux conditions (70–80°C) are optimal for imine bond formation .
  • Catalysis : Acidic (e.g., acetic acid) or basic catalysts accelerate hydrazone formation .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., imine proton at δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Peaks at 1650–1680 cm1^{-1} confirm C=N stretching, while 3200–3400 cm1^{-1} indicates N-H bonds .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+) .
  • X-ray Crystallography : SHELXL refinement resolves stereochemistry and crystallographic disorder .

Q. How can researchers preliminarily assess the biological activity of this compound?

  • Methodological Answer :
  • In vitro assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution to determine MIC values .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC50_{50} values .
  • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR, COX-2) .

Q. What are the key structural features influencing this compound’s reactivity?

  • Methodological Answer :
  • Pyrazole core : The 1,2-diaza ring enables hydrogen bonding and π-π stacking with biological targets .
  • Thiophene substituent : Enhances electron-richness, facilitating electrophilic substitutions .
  • Hydrazone linkage : The E-configuration stabilizes the molecule and influences tautomerism in solution .

Q. How should researchers handle discrepancies in reported biological activity data for analogous compounds?

  • Methodological Answer :
  • Standardize assays : Use consistent cell lines, incubation times, and controls to minimize variability .
  • Validate purity : Ensure >95% purity via HPLC before biological testing .
  • Cross-reference substituent effects : Compare substituents (e.g., methoxy vs. chloro groups) to explain activity trends .

Advanced Research Questions

Q. What strategies resolve crystallographic challenges in determining this compound’s 3D structure?

  • Methodological Answer :
  • Address twinning : Use SHELXD for initial phase determination and SHELXL for refining twinned data .
  • Disorder modeling : Apply PART and SUMP instructions in SHELXL to model disordered thiophene rings .
  • High-resolution data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) .

Q. How can researchers reconcile contradictory results in reaction yields under similar synthetic conditions?

  • Methodological Answer :
  • Systematic variation : Design a DOE (Design of Experiments) to test solvent purity, humidity, and reagent stoichiometry .
  • Real-time monitoring : Use in situ FTIR or TLC to track intermediate formation .
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., hydrolysis of the hydrazone bond) .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace methylthiophene with bromothiophene) and test activity .
  • QSAR modeling : Use Gaussian or COSMO-RS to correlate electronic parameters (HOMO/LUMO) with bioactivity .
  • Crystallographic data : Map binding modes from X-ray structures to guide rational design .

Q. How can researchers investigate the compound’s behavior in electron-deficient environments?

  • Methodological Answer :
  • Electrochemical analysis : Perform cyclic voltammetry to study redox potentials of the thiophene and pyrazole moieties .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electron density distributions .
  • NMR titration : Monitor chemical shift changes upon adding electron-deficient quenchers (e.g., nitrobenzene) .

Q. What experimental approaches validate synergistic effects when combining this compound with other therapeutics?

  • Methodological Answer :
  • Combinatorial assays : Use Checkerboard or Bliss independence models to calculate synergy scores .
  • Proteomics : Perform Western blotting to assess pathway modulation (e.g., apoptosis markers like caspase-3) .
  • In vivo models : Test efficacy in xenograft mice with/without co-administered drugs (e.g., doxorubicin) .

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